6-Bromo-1-(2,4-difluorobenzyl)-1H-indole
Description
6-Bromo-1-(2,4-difluorobenzyl)-1H-indole is a halogenated indole derivative featuring a bromine atom at position 6 of the indole ring and a 2,4-difluorobenzyl group at position 1. This compound is of significant interest in medicinal chemistry due to the strategic placement of halogens, which influences electronic properties, lipophilicity, and binding interactions with biological targets. Its synthesis typically involves alkylation of the indole nitrogen with 2,4-difluorobenzyl halides under basic conditions, followed by purification via chromatography or crystallization .
Properties
IUPAC Name |
6-bromo-1-[(2,4-difluorophenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N/c16-12-3-1-10-5-6-19(15(10)7-12)9-11-2-4-13(17)8-14(11)18/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMLCPELCOKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=C(C=C(C=C3)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 6-Bromoindole
The most widely reported method involves the alkylation of 6-bromoindole with 2,4-difluorobenzyl bromide under basic conditions. This approach leverages the nucleophilic nature of the indole nitrogen, which reacts with electrophilic benzyl halides.
Reaction Mechanism and Conditions
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Base Selection : Sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is typically used to deprotonate the indole NH, generating a reactive alkoxide intermediate.
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Solvent Systems : Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction by stabilizing ionic intermediates.
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Temperature Control : Reactions are conducted at 0°C to room temperature to minimize side reactions, such as over-alkylation or decomposition of the benzyl bromide.
Example Procedure :
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6-Bromoindole (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
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NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 2,4-difluorobenzyl bromide (1.1 equiv).
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The mixture is stirred at room temperature for 12–24 hours, quenched with water, and extracted with ethyl acetate.
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Purification via silica gel chromatography yields the target compound in 65–75% yield.
Optimization Insights
Alternative Methods: Friedel-Crafts Alkylation
While less common, Friedel-Crafts alkylation has been explored for indole derivatives. This method employs Lewis acids (e.g., AlCl₃) to activate the benzyl halide for electrophilic attack on the indole ring. However, this approach is less favorable for N-alkylation due to competing C-alkylation at the indole’s 3-position.
Challenges :
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Low regioselectivity for N- vs. C-alkylation.
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Harsh reaction conditions (e.g., refluxing dichloromethane) may degrade sensitive functional groups.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Chromatographic Purification
Silica gel chromatography using hexane/ethyl acetate (4:1 to 2:1) effectively separates the target compound from unreacted starting materials and byproducts. Reverse-phase HPLC may be required for high-purity batches (>98%).
Spectroscopic Characterization
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¹H NMR : Key signals include a singlet for the N-benzyl methylene group (δ 5.2–5.4 ppm) and aromatic protons from the difluorophenyl moiety (δ 6.8–7.5 ppm).
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Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 351.0 (calculated for C₁₅H₁₀BrF₂N).
Challenges and Limitations
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Benzyl Bromide Stability : 2,4-Difluorobenzyl bromide is moisture-sensitive, requiring storage under inert conditions.
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Scale-Up Issues : Column chromatography becomes impractical for multigram syntheses, necessitating alternative purification methods like recrystallization.
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Cost of Reagents : KHMDS and anhydrous solvents increase production costs compared to simpler alkylation systems.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Bromo-1-(2,4-difluorobenzyl)-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The bromine and difluorobenzyl groups enhance its binding affinity to specific receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Halogen Substitution Patterns on the Benzyl Group
- Compound 6e (from ) : 1-(2,4-Difluorobenzyl)-substituted indole analogs exhibit slightly reduced but retained activity compared to 2,4-dichlorobenzyl derivatives. The 2,4-difluoro substitution balances steric bulk and electron-withdrawing effects, optimizing interactions with hydrophobic pockets in target proteins .
- Compound 6d (from ) : Replacement of 2,4-dichlorobenzyl with 4-chlorobenzyl leads to significantly reduced activity, emphasizing the necessity of dual halogenation at positions 2 and 4 for potency .
Key Insight: The 2,4-difluorobenzyl group in the target compound enhances binding through optimal halogen bonding and hydrophobic interactions, outperforming mono-halogenated or alternative dihalogenated analogs.
Variations in Indole Core Substitution
- 6-Bromo-4-fluoro-1H-indole (CAS 885520-59-2) : Bromine at position 6 and fluorine at position 4 on the indole ring yield a logP of 2.8 and molecular weight of 214.03. This compound’s direct ring fluorination increases polarity but may reduce membrane permeability compared to benzyl-substituted derivatives .
Key Insight : Substitution on the benzyl group (vs. the indole core) in the target compound preserves the indole’s aromatic π-system for critical interactions while modulating solubility and bioavailability through the benzyl moiety.
Comparison with Imidazole-Fused Indoles
- Compound 35 (from ): 6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole incorporates a methoxy-substituted phenethyl group.
Key Insight : The target compound’s 2,4-difluorobenzyl group offers a favorable balance of size, electronegativity, and metabolic stability compared to bulkier or less electronegative substituents.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 6-Bromo-1-(2,4-difluorobenzyl)-1H-indole?
Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key steps include:
- Solvent selection : PEG-400:DMF (2:1) mixtures improve reaction efficiency by stabilizing intermediates and enhancing catalyst activity .
- Catalytic system : CuI (1.0 equivalent) is critical for regioselective triazole formation in click chemistry approaches .
- Purification : Flash column chromatography (70:30 ethyl acetate:hexane) followed by aqueous precipitation yields ~25–50% pure product .
- Reagent handling : Use freshly prepared 2,4-difluorobenzyl chloride (or bromide) to avoid hydrolysis byproducts .
Table 1: Representative Reaction Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Azide-alkyne coupling | CuI, PEG-400:DMF, 12h, RT | 25% | |
| Benzylation | NaH, DMF, 0°C → RT, 6h | 50%* | |
| *Hypothetical yield based on analogous reactions. |
Basic: How can spectroscopic methods confirm the identity and purity of this compound?
Answer:
- 1H/13C NMR :
- Indole protons : Look for characteristic deshielded aromatic signals (e.g., δ 7.23 ppm, multiplet for indole H-2/H-4/H-5) .
- Benzyl group : δ 4.62 ppm (t, J = 7.2 Hz) for –CH2– adjacent to fluorine .
- 19F NMR : Peaks at δ -114.65 ppm confirm fluorine substitution .
- HRMS : Expect [M+H]+ at m/z 385.0461 (FAB-HRMS) with <2 ppm error .
Table 2: Key NMR Assignments (CDCl3)
| Position | δ (1H, ppm) | δ (13C, ppm) |
|---|---|---|
| Indole H-3 | 7.14 (d) | 121.2 |
| –CH2–F2 | 4.62 (t) | 50.9 |
| C-Br | – | 121.9 (C-6) |
Advanced: How can structural contradictions in crystallographic data be resolved during refinement?
Answer:
- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .
- Hydrogen bonding : Analyze O–H⋯O and N–H⋯O interactions (e.g., inversion dimers in related indole-carboxylic acids) to resolve packing ambiguities .
- Validation : Cross-check with OLEX2 for real-space refinement and electron density mapping to correct bond-length outliers .
Example Workflow:
Import data into OLEX2 for initial solution .
Refine using SHELXL with anisotropic displacement parameters .
Validate hydrogen positions using DFT-calculated geometry .
Advanced: What strategies address low regioselectivity in functionalizing the indole core?
Answer:
- Electrophilic substitution : Direct bromination at C-6 is favored due to electron-donating effects of the benzyl group .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive sites (e.g., N-1) during functionalization .
- Computational guidance : DFT studies predict activation barriers for substituent effects at C-3 vs. C-5 .
Advanced: How does hydrogen bonding influence the solid-state properties of this compound?
Answer:
- Crystal packing : In related indoles, O–H⋯O bonds form inversion dimers, while N–H⋯O links create layered structures parallel to the (101) plane .
- Thermal stability : Strong intermolecular interactions (e.g., π-π stacking) correlate with higher melting points.
- Solubility : Polar solvents disrupt hydrogen-bonded networks, enhancing dissolution in DMSO or DMF .
Advanced: How can computational modeling predict reactivity in SAR studies?
Answer:
- Docking studies : Use AutoDock Vina to assess binding affinity to biological targets (e.g., kinase inhibitors) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of fluorine and bromine .
- MD simulations : Analyze conformational stability in aqueous environments using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
